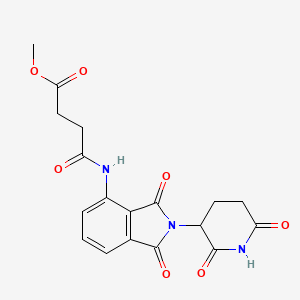
R6G phosphoramidite, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R6G phosphoramidite, 6-isomer, also known as N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3’,6’-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2’,7’-dimethyl-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide, is a derivative of rhodamine 6G. Rhodamine 6G is a xanthene dye known for its high fluorescence quantum yield and high molar extinction coefficient. The 6-isomer of R6G phosphoramidite is particularly used in oligonucleotide synthesis due to its superior fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
R6G phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the coupling of rhodamine 6G with phosphoramidite reagents. The coupling reaction typically takes about 10 minutes. The deprotection process involves using a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C. It is crucial to avoid using aqueous ammonia and AMA (solution of 30% ammonium hydroxide/40% aqueous methylamine 1:1 v/v) for deprotection, as these can cause complete and irreversible degradation of R6G .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H and 31P) and HPLC-MS to ensure high purity (95+%) and isomeric purity (>97%). The compound is typically stored at -20°C in the dark to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
R6G phosphoramidite, 6-isomer, primarily undergoes coupling reactions during oligonucleotide synthesis. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the dye to DNA and other molecules.
Common Reagents and Conditions
Coupling Reagents: Phosphoramidite reagents
Deprotection Reagents: tert-Butylamine in water (1:3 v/v)
Click Chemistry Reagents: Copper catalysts and azides
Major Products
Applications De Recherche Scientifique
R6G phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for various assays.
Biology: Employed in DNA sequencing and short tandem repeat (STR) analysis as a FRET acceptor.
Medicine: Utilized in quantitative PCR (qPCR) for producing TaqMan probes, which are essential for detecting and quantifying nucleic acids.
Industry: Applied in the development of molecular beacon probes, significantly reducing background fluorescence in PCR .
Mécanisme D'action
R6G phosphoramidite, 6-isomer, exerts its effects through its high fluorescence quantum yield and molar extinction coefficient. When used in oligonucleotide synthesis, it acts as a fluorescent label, allowing for the detection and quantification of nucleic acids. The molecular targets include DNA and RNA sequences, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and quantitative PCR .
Comparaison Avec Des Composés Similaires
R6G phosphoramidite, 6-isomer, is unique due to its high fluorescence quantum yield and molar extinction coefficient. It is often compared with other dyes such as HEX and JOE. In comparison, R6G in combination with BHQ1 quencher has stronger quenching in molecular beacon probes, significantly reducing background fluorescence in PCR .
Similar Compounds
- HEX phosphoramidite, 6-isomer
- JOE phosphoramidite, 6-isomer
- Cyanine5 NHS ester
These compounds are also used in oligonucleotide synthesis but differ in their fluorescence properties and applications .
Propriétés
Formule moléculaire |
C46H54F6N5O8P |
|---|---|
Poids moléculaire |
949.9 g/mol |
Nom IUPAC |
N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3',6'-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2',7'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H54F6N5O8P/c1-9-55(42(60)45(47,48)49)36-25-38-34(22-29(36)7)44(35-23-30(8)37(26-39(35)64-38)56(10-2)43(61)46(50,51)52)33-24-31(16-17-32(33)41(59)65-44)40(58)54-19-13-11-12-14-20-62-66(63-21-15-18-53)57(27(3)4)28(5)6/h16-17,22-28H,9-15,19-21H2,1-8H3,(H,54,58) |
Clé InChI |
RKEJFZFXKNKKCI-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C(=C4)C)N(CC)C(=O)C(F)(F)F)C5=C(C=CC(=C5)C(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C(=O)O3)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


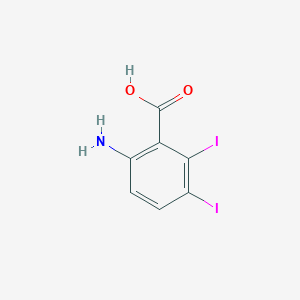

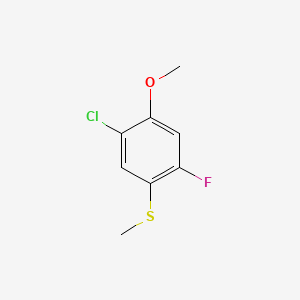
![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
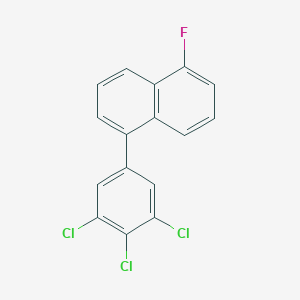
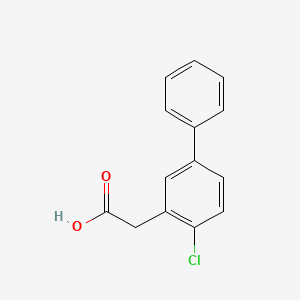
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)


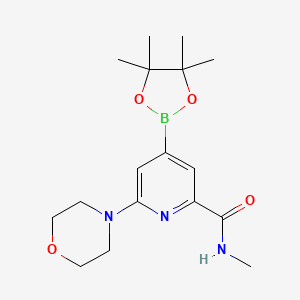

![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)
